

Mikamycin B: An In-depth Technical Guide to a Potent Streptogramin B Antibiotic

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Compound of Interest		
Compound Name:	Mikamycin B	
Cat. No.:	B1682496	Get Quote

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Introduction

Mikamycin B, also known as Pristinamycin IA and Virginiamycin S1, is a member of the streptogramin B family of antibiotics.[1] Produced by various Streptomyces species, including Streptomyces mitakaensis, Mikamycin B is a cyclic hexadepsipeptide that acts as a potent inhibitor of bacterial protein synthesis.[1][2] While bacteriostatic on its own, Mikamycin B exhibits powerful synergistic bactericidal activity when combined with streptogramin A antibiotics.[3][4] This synergy makes the streptogramin combination a formidable weapon against a range of bacterial pathogens, including multidrug-resistant strains. This technical guide provides a comprehensive overview of Mikamycin B, focusing on its mechanism of action, antibacterial spectrum, biosynthesis, and relevant experimental protocols for its study.

Chemical Structure and Properties

Mikamycin B is a complex cyclic depsipeptide with the chemical formula C45H54N8O10 and a molecular weight of 866.96 g/mol . Its structure is characterized by a macrocyclic lactone ring.

Table 1: Physicochemical Properties of Mikamycin B



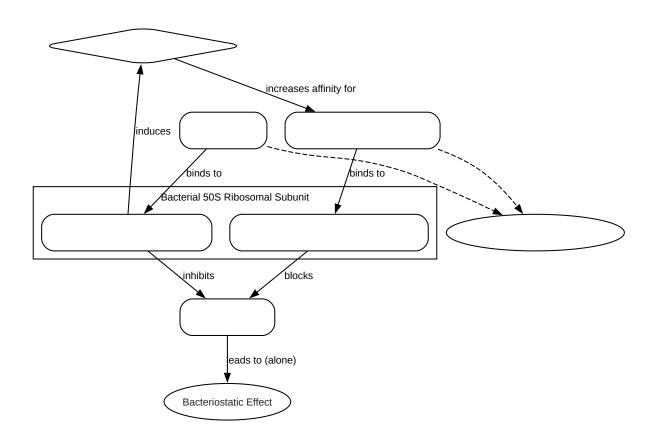
Property	Value	Reference(s)
Molecular Formula	C45H54N8O10	
Molecular Weight	866.96 g/mol	
Appearance	Light-yellow powder	
Solubility	Freely soluble in chloroform; soluble in ethanol and methanol; very slightly soluble in water.	
Stability	Most stable in neutral solutions; unstable in strongly acidic or basic solutions.	-

Mechanism of Action: Synergistic Inhibition of Protein Synthesis

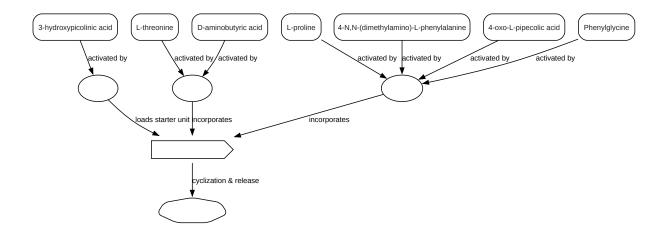
Mikamycin B exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome. Specifically, it binds within the nascent polypeptide exit tunnel (NPET), a crucial channel for the elongating protein chain. This binding event physically obstructs the path of the growing polypeptide, leading to the premature release of incomplete peptides and the cessation of protein synthesis.

The hallmark of streptogramin antibiotics is the profound synergy between the type A and type B components. Streptogramin A antibiotics also bind to the 50S ribosomal subunit, but at a site within the peptidyl transferase center (PTC), adjacent to the **Mikamycin B** binding site. The binding of a streptogramin A molecule induces a conformational change in the ribosome that increases the binding affinity for **Mikamycin B** by as much as 100-fold. This cooperative binding locks the ribosome in a non-productive state, effectively shutting down protein synthesis and leading to a bactericidal outcome.

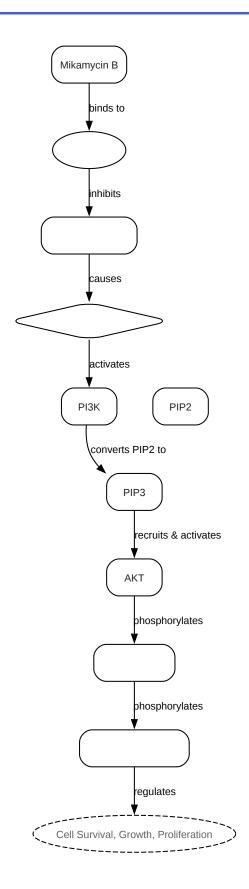












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